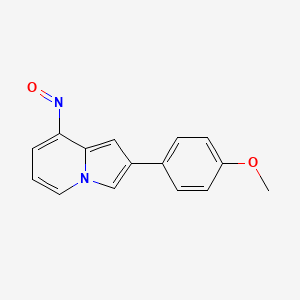

2-(4-Methoxyphenyl)-8-nitrosoindolizine

Description

2-(4-Methoxyphenyl)-8-nitrosoindolizine is a nitroso-substituted indolizine derivative characterized by a 4-methoxyphenyl group at the 2-position and a nitroso (-NO) functional group at the 8-position of the indolizine core. The 4-methoxyphenyl substituent is a strong electron-donating group, while the nitroso group introduces electron-withdrawing and polarizable effects, influencing the compound’s electronic structure and reactivity.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-8-nitrosoindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-19-13-6-4-11(5-7-13)12-9-15-14(16-18)3-2-8-17(15)10-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDHKDSATSNXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C=CC=C(C3=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587529 | |

| Record name | 2-(4-Methoxyphenyl)-8-nitrosoindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893612-93-6 | |

| Record name | 2-(4-Methoxyphenyl)-8-nitrosoindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-8-nitrosoindolizine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of 2-(4-methoxyphenyl)malonaldehyde with appropriate boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-8-nitrosoindolizine undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the indolizine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted indolizine derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Methoxyphenyl)-8-nitrosoindolizine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-8-nitrosoindolizine involves its interaction with various molecular targets and pathways. The indolizine core can bind to multiple receptors, leading to diverse biological activities . The nitroso group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Fluorescence Properties and Substituent Effects

Evidence from fluorescence studies on indolizine analogs (e.g., quinazoline derivatives with indolizine-like π-conjugation) highlights the critical role of substituents in modulating emission intensity, Stokes shifts, and quantum yields . Key comparisons include:

Compound 5d

- Structure : 2-(4-Methoxyphenyl)-4-(4-fluorophenyl)quinazoline.

- Emission : λem = 480–495 nm (highest intensity in its series).

- Substituent Impact: The combination of a strongly donating 4-methoxyphenyl group (2-position) and a moderately donating 4-fluorophenyl group (4-position) enhances π→π* transitions and reduces non-radiative decay, yielding a high quantum yield. A slight redshift compared to analogs suggests extended conjugation.

Compound 5g

- Structure : 2,4-Bis(4-methoxyphenyl)quinazoline.

- Emission : λem = 480–495 nm (lower intensity than 5d).

- Substituent Impact : Dual 4-methoxyphenyl groups create steric hindrance and excessive electron density, reducing emission efficiency compared to 5d.

Compound 5a

- Emission : Broadened peak with a shoulder at 404 nm and reduced intensity.

- Substituent Impact : The absence of a 4-methoxyphenyl group weakens electron delocalization, leading to lower quantum yields.

Comparison with 2-(4-Methoxyphenyl)-8-nitrosoindolizine: The nitroso group in the target compound introduces unique electronic effects. This could result in:

- Redshifted Emission: Relative to non-nitroso analogs, due to enhanced conjugation via the nitroso group’s lone pairs.

- Larger Stokes Shifts : As observed in similar π-conjugated systems, polarizable substituents increase solvent reorganization energy, widening the Stokes shift .

Structural and Crystallographic Considerations

The spiro-chromenoindolizine derivative reported in shares a 4-methoxyphenyl group and nitro substituent but differs in core structure . Key contrasts include:

- Nitro vs. Nitroso : Nitro groups are stronger electron-withdrawing groups, which may rigidify the π-system more effectively than nitroso groups.

- Molecular Packing : The nitroso group’s ability to participate in hydrogen bonding (unlike nitro) could influence crystal packing and stability, though direct data are lacking.

Biological Activity

2-(4-Methoxyphenyl)-8-nitrosoindolizine (CAS 893612-93-6) is a compound of significant interest in the field of medicinal chemistry and biological research. This article reviews its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C13H10N2O2

- Molecular Weight : 230.23 g/mol

- Structure : The compound features a methoxy group and a nitroso group attached to an indolizine core, which contributes to its unique biological properties.

The biological activity of this compound has been attributed to several mechanisms:

- Nitrosative Stress Induction : The nitroso group can generate reactive nitrogen species (RNS), which may induce oxidative stress in cells, potentially leading to apoptosis in cancer cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, although detailed enzymatic pathways remain to be fully elucidated.

- Antimicrobial Activity : Some studies indicate that the compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

- Case Study 2 : Another research effort focused on its antimicrobial properties against Staphylococcus aureus. The findings revealed significant inhibition of bacterial growth at specific concentrations, indicating its potential utility in treating bacterial infections.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

- Apoptosis Induction : In vitro studies demonstrated that the compound could activate caspase pathways leading to programmed cell death in cancer cells.

- Synergistic Effects : When combined with traditional chemotherapeutic agents, this compound showed enhanced efficacy, suggesting potential for combination therapies.

- Safety Profile : Toxicological assessments indicate a relatively safe profile at therapeutic doses, although long-term studies are warranted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.